2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane
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Overview
Description
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a three-membered ring containing an oxygen atom, with two methyl groups and a 1,1,2-trimethylpropyl group attached to the ring. The molecular formula of this compound is C10H20O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,1,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a metal catalyst, such as titanium silicalite-1 (TS-1), in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: Similar structure but lacks the 1,1,2-trimethylpropyl group.
2,3-Epoxybutane: Another oxirane with a different substitution pattern.
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane: Similar but with a different arrangement of methyl groups.
Uniqueness
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is unique due to the presence of the 1,1,2-trimethylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity .
Properties
CAS No. |
81786-72-3 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4,5)10(6)8(3)11-10/h7-8H,1-6H3 |
InChI Key |
PVMVAUMLCODUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
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